Methyl 2-(3-thienyl)benzoate
CAS No.: 20608-88-2
Cat. No.: VC17244294
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20608-88-2 |
|---|---|
| Molecular Formula | C12H10O2S |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | methyl 2-thiophen-3-ylbenzoate |
| Standard InChI | InChI=1S/C12H10O2S/c1-14-12(13)11-5-3-2-4-10(11)9-6-7-15-8-9/h2-8H,1H3 |
| Standard InChI Key | PARKTCBUEOYYIP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1C2=CSC=C2 |
Introduction
Structural Characteristics and Isomeric Variations
Thienyl benzoate esters are characterized by a benzoate core substituted with a thiophene ring. The positional isomerism of the thienyl group (ortho, meta, para) significantly influences electronic properties, reactivity, and crystallographic behavior.
Molecular Geometry and Crystallography
Crystallographic studies of related compounds reveal key structural trends:
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Methyl 4-(3-thienyl)benzoate adopts a planar configuration, with the thienyl ring oriented at a dihedral angle of 12.7° relative to the benzene ring .
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Methyl 3-(3-thienyl)benzoate exhibits a slightly distorted geometry due to steric interactions between the ester group and thienyl substituent .
Table 1: Comparative Crystallographic Parameters
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
|---|---|---|---|---|---|---|
| Methyl 4-(3-thienyl)benzoate derivative | P2₁/c | 12.72 | 9.03 | 16.79 | 99.91 | 1900.1 |
| Photochromic thienyl analog | P1̄ | 8.61 | 11.03 | 11.49 | 69.13 | 952.1 |
These structural differences directly impact intermolecular interactions, with the para isomer demonstrating enhanced π-stacking capabilities compared to meta derivatives .
Synthetic Methodologies
Nickel-Catalyzed Cross-Coupling
The synthesis of Methyl 4-(3-thienyl)benzoate is achieved via a nickel-catalyzed Suzuki-Miyaura coupling:
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Reagents: Bis(1,5-cyclooctadiene)nickel(0), tricyclohexylphosphine, potassium phosphate
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Conditions: Tetrahydrofuran, 25°C, 12 hours under inert atmosphere
The reaction proceeds through oxidative addition of the aryl halide to nickel(0), followed by transmetalation with the thienylboronic acid. Steric hindrance at the ortho position likely explains the absence of reported 2-isomer syntheses using this method.
Esterification Approaches
Alternative routes involve direct esterification of substituted benzoic acids:
This method typically requires reflux conditions (80-100°C) for 6-8 hours, with yields exceeding 85%.
Physicochemical Properties
Table 2: Physical Properties of Methyl 3-(3-thienyl)benzoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₂S |
| Molecular Weight | 218.27 g/mol |
| Density | 1.198 g/cm³ |
| Boiling Point | 321.5°C at 760 mmHg |
| Flash Point | 148.2°C |
| Vapor Pressure | 0.000297 mmHg (25°C) |
| Refractive Index | 1.584 |
The elevated boiling point compared to unsubstituted methyl benzoate (199°C) reflects increased molecular polarizability due to the thienyl group.
Reactivity and Functionalization
Oxidation Pathways
Thienyl benzoates undergo selective oxidation at the sulfur center:
The reaction proceeds with 73% conversion under mild conditions (0°C, 2 hours).
Reduction Behavior
Lithium aluminum hydride reduces the ester moiety to benzyl alcohol:
Complete conversion requires anhydrous diethyl ether and 4-hour reflux.
Challenges in 2-Isomer Research
The absence of reported data on Methyl 2-(3-thienyl)benzoate suggests significant synthetic hurdles:
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Steric hindrance: Ortho substitution creates unfavorable interactions during cross-coupling
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Electronic factors: Reduced resonance stabilization compared to para isomers
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Crystallization difficulties: Predicted non-planar structure complicates crystal growth
Future Research Directions
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Develop directed ortho-metallation strategies for precise substitution
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Investigate flow chemistry approaches to overcome steric limitations
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Explore computational modeling (DFT) to predict 2-isomer properties
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Conduct structure-activity relationship studies across all positional isomers
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